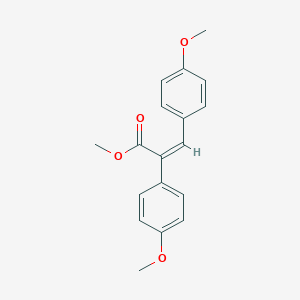

Methyl 2,3-bis(4-methoxyphenyl)acrylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H18O4 |

|---|---|

Molecular Weight |

298.3g/mol |

IUPAC Name |

methyl (Z)-2,3-bis(4-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C18H18O4/c1-20-15-8-4-13(5-9-15)12-17(18(19)22-3)14-6-10-16(21-2)11-7-14/h4-12H,1-3H3/b17-12- |

InChI Key |

NZGLISDZKOQGNP-ATVHPVEESA-N |

SMILES |

COC1=CC=C(C=C1)C=C(C2=CC=C(C=C2)OC)C(=O)OC |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(/C2=CC=C(C=C2)OC)\C(=O)OC |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C2=CC=C(C=C2)OC)C(=O)OC |

Origin of Product |

United States |

Fischer Speier Esterificationthis is the Classic and Most Direct Method for Esterification. It Involves Reacting the Carboxylic Acid with an Excess of an Alcohol—in This Case, Methanol—in the Presence of a Strong Acid Catalyst Like Sulfuric Acid H₂so₄ or P Toluenesulfonic Acid Tsoh . the Reaction is an Equilibrium Process. to Drive It Towards the Formation of the Ester, a Large Excess of Methanol is Typically Used As the Solvent, And/or the Water Produced As a Byproduct is Removed from the Reaction Mixture.

Mechanism: The reaction proceeds by protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack by methanol (B129727). A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Final deprotonation gives the ester product and regenerates the acid catalyst.

Esterification Via an Acyl Chloride Intermediatefor Substrates That May Be Sensitive to the Strong Acid and High Temperatures of Fischer Esterification, a Two Step Approach Via an Acyl Chloride is Highly Effective.

The carboxylic acid is first converted to the more reactive acyl chloride by treatment with a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride.

The isolated acyl chloride is then reacted with methanol (B129727), often in the presence of a mild, non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. This method is generally high-yielding and proceeds under milder conditions than Fischer esterification.

Steglich Esterificationthe Steglich Esterification is a Mild Method That Uses a Coupling Reagent, Typically Dicyclohexylcarbodiimide Dcc , and a Catalyst, 4 Dimethylaminopyridine Dmap , to Facilitate the Reaction Between a Carboxylic Acid and an Alcohol at or Below Room Temperature. This Method is Particularly Useful for Acid Sensitive Substrates or Sterically Hindered Components. the Dcc Activates the Carboxylic Acid by Forming a Highly Reactive O Acylisourea Intermediate, Which is then Attacked by the Alcohol. a Major Advantage is That the Dcc Byproduct, Dicyclohexylurea Dcu , is a Solid That Can Be Easily Removed by Filtration.

Control and Elucidation of Geometric Isomerism (E/Z Stereochemistry) in the Acrylate (B77674) Moiety

For a trisubstituted alkene like Methyl 2,3-bis(4-methoxyphenyl)acrylate, the spatial arrangement of substituents around the double bond gives rise to geometric isomers, designated as (E) and (Z) according to the Cahn-Ingold-Prelog priority rules. Controlling and verifying this stereochemistry is a critical aspect of the synthesis.

Control of Stereochemistry

The stereochemical outcome is highly dependent on the chosen synthetic methodology:

Horner-Wadsworth-Emmons (HWE) Reaction: This is one of the most reliable methods for achieving high (E)-selectivity. The reaction of stabilized phosphonate (B1237965) carbanions (such as those bearing an ester group) with aldehydes or ketones overwhelmingly favors the formation of the thermodynamically more stable (E)-alkene. This selectivity arises from the reversibility of the initial addition step and the steric factors in the transition state leading to the elimination of the phosphate (B84403) byproduct. For selective synthesis of the (Z)-isomer, modified reagents like the Still-Gennari phosphonates (using trifluoroethyl esters) are typically required.

Heck Reaction: The stereoselectivity of the Heck reaction is governed by the syn-addition of the aryl-palladium species across the double bond, followed by a syn-elimination of a β-hydride. This mechanistic pathway generally favors the formation of the (E)-isomer to minimize steric interactions in the transition state. However, for reactions involving internal alkenes, the selectivity can be lower, and mixtures of isomers may be obtained. The choice of catalyst, ligands, and reaction conditions can influence the E/Z ratio.

Knoevenagel Condensation: The stereochemistry of the Knoevenagel condensation can be variable. Under thermodynamically controlled conditions (allowing for equilibration of intermediates), the more stable (E)-isomer is often the major product. However, the choice of base, solvent, and temperature can all impact the isomeric ratio of the final product.

Elucidation of Stereochemistry

Once the compound is synthesized, its geometric configuration must be unambiguously determined. Several powerful analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most common method for determining E/Z stereochemistry in the solution state.

¹H NMR Coupling Constants: For disubstituted alkenes, the magnitude of the vicinal coupling constant (J-coupling) between the vinylic protons is diagnostic (Jtrans > Jcis). While this direct analysis is not possible for a trisubstituted alkene lacking two vinylic protons, related couplings can sometimes provide clues.

Nuclear Overhauser Effect (NOE): This is the most powerful NMR technique for this purpose. NOE is the transfer of nuclear spin polarization from one nucleus to another through space. An NOE enhancement is observed between protons that are close to each other (typically < 5 Å), regardless of whether they are connected through bonds. By irradiating a proton on one substituent (e.g., a methoxy (B1213986) group) and observing an NOE signal on a proton of another substituent across the double bond, their spatial proximity can be confirmed, allowing for definitive assignment of the (E) or (Z) configuration. 2D NOESY experiments are particularly effective for this analysis.

X-ray Crystallography: If the compound can be grown into a single crystal of sufficient quality, X-ray crystallography provides the most definitive and unambiguous proof of its three-dimensional structure, including the absolute configuration of the double bond. It reveals the precise spatial arrangement of all atoms in the solid state.

Table 5: Methods for Stereochemical Control and Analysis

Compound Index

Table 6: List of Chemical Compounds Mentioned

Optimization of Reaction Conditions and Yields in Multi-Step Synthesis

Synthesis of (E)-2,3-bis(4-methoxyphenyl)acrylic acid via Perkin-type Condensation

A documented method for the synthesis of the precursor, (E)-2,3-bis(4-methoxyphenyl)acrylic acid, utilizes a Perkin-type condensation reaction. nih.govresearchgate.net This reaction involves the condensation of 2-(4-methoxyphenyl)acetic acid with 4-methoxybenzaldehyde (B44291). The selection of reagents and reaction conditions plays a significant role in the outcome of this transformation.

In a typical procedure, 2-(4-methoxyphenyl)acetic acid and 4-methoxybenzaldehyde are reacted in the presence of acetic anhydride (B1165640) and triethylamine (B128534). nih.govresearchgate.net Acetic anhydride serves as a dehydrating agent and also activates the acetic acid derivative, while triethylamine acts as a base to facilitate the condensation.

Table 1: Reaction Parameters for the Synthesis of (E)-2,3-bis(4-methoxyphenyl)acrylic acid

| Parameter | Condition | Reference |

| Reactant 1 | 2-(4-Methoxyphenyl)acetic acid | nih.govresearchgate.net |

| Reactant 2 | 4-Methoxybenzaldehyde | nih.govresearchgate.net |

| Reagent | Acetic anhydride | nih.govresearchgate.net |

| Base | Triethylamine | nih.govresearchgate.net |

| Temperature | 100°C | nih.govresearchgate.net |

| Reaction Time | 12 hours | nih.govresearchgate.net |

The optimization of this step would involve a systematic variation of these parameters. For instance, screening different bases, such as pyridine (B92270) or other tertiary amines, could influence the reaction rate and yield. The temperature is another critical factor; while the reported procedure uses 100°C, a lower temperature might increase selectivity and reduce the formation of by-products, albeit potentially requiring a longer reaction time. Conversely, a higher temperature could accelerate the reaction but may lead to decomposition or side reactions. The molar ratio of the reactants and reagents is also a key variable to optimize to ensure complete conversion of the limiting reagent while minimizing waste.

Esterification of (E)-2,3-bis(4-methoxyphenyl)acrylic acid

The second crucial step is the esterification of the synthesized (E)-2,3-bis(4-methoxyphenyl)acrylic acid to the target compound, this compound. Due to the sterically hindered nature of the trisubstituted acrylic acid, standard esterification methods may require optimization to achieve high yields.

Common esterification methods, such as Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), are often employed for acrylic acids. google.com However, for a sterically hindered substrate like (E)-2,3-bis(4-methoxyphenyl)acrylic acid, harsher conditions or more reactive methylating agents might be necessary.

Table 2: Potential Optimization Parameters for the Esterification Step

| Parameter | Variable | Potential Impact |

| Methylating Agent | Methanol (B129727) with acid catalyst, Diazomethane (B1218177), Methyl iodide with base | Reactivity, Safety, Yield |

| Catalyst (for Fischer) | Sulfuric acid, p-Toluenesulfonic acid, Lewis acids | Catalytic efficiency, Reaction time |

| Solvent | Excess methanol, Dichloromethane, Dimethylformamide (DMF) | Solubility, Reaction temperature |

| Temperature | Room temperature to reflux | Reaction rate, By-product formation |

| Reaction Time | Hours to days | Conversion, Equilibrium position |

Optimization studies would focus on finding the right balance between reactivity and selectivity. For instance, while diazomethane is a highly effective methylating agent, its toxicity and explosive nature make it less suitable for large-scale synthesis. A more practical approach would be to optimize the Fischer-Speier esterification. This could involve exploring different acid catalysts and their concentrations, as well as the effect of removing water, a by-product of the reaction, to drive the equilibrium towards the product side. The use of a Dean-Stark apparatus is a common strategy for this purpose in laboratory settings.

Furthermore, alternative esterification protocols could be investigated. For example, the reaction of the carboxylic acid with methyl iodide in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an aprotic solvent could provide a high-yielding route to the desired methyl ester. The choice of solvent is also crucial, with polar aprotic solvents like DMF or DMSO potentially accelerating the reaction rate. rsc.org Through systematic optimization of these conditions, a robust and high-yielding multi-step synthesis for this compound can be established.

Despite a comprehensive search for experimental spectroscopic data for the chemical compound "this compound" (CAS RN: 693775-75-6), no specific ¹H NMR, ¹³C NMR, 2D NMR, FTIR, or Raman spectra could be located in the available scientific literature.

The search yielded spectroscopic information for structurally similar but distinct compounds, such as (E)-Methyl 3-(4-methoxyphenyl)acrylate and other acrylate derivatives. However, per the strict instructions to focus solely on "this compound," and in the absence of any published experimental data for this specific molecule, it is not possible to generate the requested detailed and scientifically accurate article.

To proceed with an analysis that adheres to the principles of scientific accuracy, experimental or reliably predicted spectroscopic data for the target compound is essential. Without this foundational information, any attempt to generate the outlined article would be speculative and would not meet the required standards of a professional and authoritative scientific discussion.

Therefore, the generation of the article focusing solely on the advanced spectroscopic and structural elucidation of "this compound" cannot be completed at this time due to the unavailability of the necessary scientific data.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry is an indispensable tool for determining the elemental composition of a molecule with exceptional accuracy. By measuring the mass-to-charge ratio (m/z) to a very high degree of precision, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. This technique is crucial for confirming the identity of newly synthesized compounds or for identifying unknown substances.

For this compound (C₁₈H₁₈O₄), HRMS provides the exact molecular weight, which is a fundamental characteristic of the compound. The theoretical monoisotopic mass of this compound is 298.1205 g/mol . An experimental HRMS analysis would be expected to yield a value extremely close to this theoretical mass, typically within a few parts per million (ppm), thus confirming its elemental composition.

In addition to providing an accurate molecular weight, HRMS coupled with fragmentation techniques (such as MS/MS) can reveal the structural details of the molecule. By inducing fragmentation of the parent ion, a characteristic pattern of fragment ions is produced. The analysis of these fragments helps to piece together the molecular structure, identifying key functional groups and their connectivity. For this compound, characteristic fragmentation patterns would likely involve the cleavage of the ester group and the methoxy groups from the phenyl rings.

| Analysis Type | Expected Data for this compound |

| Molecular Formula | C₁₈H₁₈O₄ |

| Theoretical Monoisotopic Mass | 298.1205 u |

| Expected HRMS Result | [M+H]⁺, [M+Na]⁺, or other adducts with m/z values corresponding to the exact mass. |

| Key Fragmentation Pathways | Loss of the methoxy group (-OCH₃), cleavage of the ester bond, fragmentation of the acrylate backbone. |

This table is based on theoretical calculations and common fragmentation patterns for similar organic molecules. Actual experimental data would be required for definitive analysis.

X-ray Crystallography for Definitive Solid-State Structural Conformation

The crystal structure of this compound would reveal critical details about its molecular geometry. This includes the planarity of the acrylate system and the phenyl rings, the torsion angles between these different parts of the molecule, and the conformation of the methoxy groups. The arrangement of the molecules within the crystal lattice, known as the crystal packing, is also determined, providing insights into intermolecular interactions such as hydrogen bonding or π-π stacking. researchgate.net

While the specific crystal structure for this compound is not publicly available in the Crystallography Open Database (COD) or the Cambridge Structural Database (CSD) at the time of this writing, related structures of other acrylate derivatives provide a basis for what might be expected. For instance, the crystal structures of similar compounds often reveal a monoclinic or orthorhombic crystal system. researchgate.netijirset.comresearchgate.net The detailed crystallographic data would be presented in a standardized format, as shown in the table below.

| Crystallographic Parameter | Description | Hypothetical Data for this compound |

| Crystal System | The symmetry of the unit cell. | Monoclinic |

| Space Group | The symmetry of the crystal lattice. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell. | e.g., a = 10.5, b = 15.2, c = 9.8 |

| α, β, γ (°) | The angles of the unit cell. | e.g., α = 90, β = 105.3, γ = 90 |

| Volume (ų) | The volume of the unit cell. | e.g., 1510 |

| Z | The number of molecules per unit cell. | 4 |

| Density (calculated) (g/cm³) | The calculated density of the crystal. | e.g., 1.31 |

| R-factor (%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | e.g., 4.5 |

This table presents hypothetical data to illustrate the type of information obtained from an X-ray crystallography experiment. Actual data can only be obtained through experimental analysis of a single crystal of the compound.

The definitive elucidation of the solid-state structure of this compound through X-ray crystallography would provide an unambiguous and detailed picture of its molecular conformation and intermolecular interactions, complementing the compositional data provided by HRMS.

Reactivity Profiles of the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is the primary site of its reactivity. The presence of two electron-donating 4-methoxyphenyl (B3050149) groups significantly influences the electron density of the alkene, making it susceptible to a variety of reactions.

Electrophilic and Nucleophilic Addition Reactions

The electron-rich nature of the double bond in this compound makes it prone to attack by electrophiles. In reactions such as the addition of halogens, the presence of electron-donating substituents on the aryl groups is known to favor the formation of a carbocation intermediate over a bridged halonium ion. rsc.orgresearchgate.net For instance, the bromination of substituted stilbenes, which are structurally analogous to the diarylalkene core of the title compound, proceeds through such intermediates. rsc.orgresearchgate.net The regioselectivity of these additions is dictated by the stability of the resulting carbocation, with the initial electrophilic attack occurring at the carbon atom that leads to the more stabilized carbocation.

Conversely, the double bond is also activated towards nucleophilic attack due to the presence of the electron-withdrawing methyl acrylate group. This makes the compound a suitable substrate for Michael addition reactions. nih.govrsc.orgmdpi.comresearchgate.netnih.gov In these reactions, a nucleophile adds to the β-carbon of the acrylate system. The stereochemical outcome of such additions can often be controlled by the specific reaction conditions and the nature of the nucleophile. nih.gov

| Reaction Type | Reagent | Product Type | Key Mechanistic Feature |

| Electrophilic Addition | Halogens (e.g., Br₂) | Vicinal dihalide | Formation of a carbocation intermediate stabilized by the methoxyphenyl groups. rsc.orgresearchgate.net |

| Nucleophilic (Michael) Addition | Amines, Alkoxides | β-amino or β-alkoxy esters | Conjugate addition to the electron-deficient β-carbon of the acrylate. nih.govrsc.orgnih.gov |

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The carbon-carbon double bond of this compound can participate as a dienophile in Diels-Alder reactions. organic-chemistry.orgmasterorganicchemistry.comlibretexts.orglibretexts.orgmasterorganicchemistry.com The reactivity in these [4+2] cycloadditions is generally enhanced by electron-withdrawing groups on the dienophile. organic-chemistry.orgmasterorganicchemistry.comlibretexts.orglibretexts.org However, the steric hindrance posed by the two 4-methoxyphenyl groups and the methyl group can significantly impact the reaction rate and stereoselectivity. The reaction of tetrasubstituted alkenes in Diels-Alder reactions is often challenging and may require high temperatures or the use of Lewis acid catalysts to proceed efficiently.

Furthermore, the alkene can act as a dipolarophile in 1,3-dipolar cycloadditions. researchgate.netdiva-portal.orgorganic-chemistry.orgwikipedia.org Reactions with 1,3-dipoles such as nitrones or azides provide a direct route to five-membered heterocyclic rings. researchgate.netorganic-chemistry.orgwikipedia.org The electron-rich nature of the double bond in this compound suggests it would react readily with electron-deficient 1,3-dipoles. However, the high degree of substitution on the alkene can present a significant steric barrier, potentially leading to lower reactivity or requiring more forcing reaction conditions. diva-portal.org

| Cycloaddition Type | Reactant | Product Class | Stereochemical Considerations |

| Diels-Alder ([4+2]) | Conjugated Diene | Substituted Cyclohexene | Endo/exo selectivity influenced by steric and electronic factors. organic-chemistry.orglibretexts.orglibretexts.org |

| 1,3-Dipolar | Nitrone | Isoxazolidine | Regio- and stereoselectivity dependent on the specific dipole and reaction conditions. researchgate.netdiva-portal.orgorganic-chemistry.org |

| 1,3-Dipolar | Azide | Triazoline | Often proceeds with high regioselectivity. organic-chemistry.orgwikipedia.org |

Polymerization Pathways and Polymer Analog Synthesis

The trisubstituted nature of the double bond in this compound makes its homopolymerization challenging via conventional radical or anionic methods due to steric hindrance. google.comresearchgate.net However, it can undergo copolymerization with other vinyl monomers. For instance, structurally related trisubstituted ethylenes have been successfully copolymerized with styrene (B11656) using radical initiators.

Anionic polymerization of acrylates is a known method, but it is often complicated by side reactions. google.comcmu.edu The presence of bulky substituents on the double bond, as in this compound, would further hinder the approach of the growing polymer chain, making anionic homopolymerization unlikely under standard conditions. Controlled radical polymerization techniques, such as those mediated by visible light, have shown promise for the polymerization of a variety of acrylates, offering better control over the polymer architecture. nih.gov

Chemical Modifications of the Methyl Ester Group

The methyl ester group provides another handle for the chemical transformation of this compound, allowing for the synthesis of a variety of derivatives.

Hydrolysis to the Carboxylic Acid and Transesterification Reactions

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.org However, the steric hindrance around the carbonyl group, imparted by the two bulky 4-methoxyphenyl substituents, can make this transformation challenging. Alkaline hydrolysis of sterically hindered esters often requires forcing conditions, such as high temperatures and concentrated base solutions. arkat-usa.orgchemicalforums.com Milder, non-aqueous methods have been developed for the hydrolysis of hindered esters, which may be applicable in this case. arkat-usa.org

Transesterification, the conversion of one ester to another, can be achieved under both acidic and basic conditions. masterorganicchemistry.com Chemoselective transesterification of methyl (meth)acrylates has been successfully carried out using bulky catalysts that prevent side reactions like Michael addition. semanticscholar.orgresearchgate.net Such methods could be employed to introduce different alcohol moieties into the molecule, thereby modifying its properties.

| Reaction | Reagents | Product | Challenges |

| Hydrolysis | Strong Acid/Base, H₂O | 2,3-bis(4-methoxyphenyl)acrylic acid | Steric hindrance may require harsh conditions. libretexts.orgarkat-usa.orgchemicalforums.com |

| Transesterification | Alcohol, Acid/Base Catalyst | New 2,3-bis(4-methoxyphenyl)acrylate ester | Potential for competing Michael addition. masterorganicchemistry.comsemanticscholar.orgresearchgate.net |

Reduction to Allylic Alcohols

The methyl ester group can be reduced to the corresponding primary alcohol, yielding the allylic alcohol 2,3-bis(4-methoxyphenyl)prop-2-en-1-ol. A common reagent for this transformation is lithium aluminum hydride (LAH). The reduction of α,β-unsaturated esters with LAH typically yields the allylic alcohol, preserving the double bond. However, careful control of reaction conditions is often necessary to avoid over-reduction or other side reactions.

Transformations of the Methoxyaryl Substrates

The chemical reactivity of this compound is significantly influenced by the presence of two methoxy-substituted phenyl rings. These methoxy groups are key functional handles that can direct further chemical modifications, primarily through electrophilic aromatic substitution on the aryl rings and selective demethylation to reveal phenolic hydroxyl groups. This section explores the potential chemical transformations targeting these methoxyaryl moieties, drawing upon established reactivity principles of similar molecular scaffolds.

Electrophilic Aromatic Substitution Reactions on the Aryl Rings

The methoxy group (–OCH₃) is a potent activating group in electrophilic aromatic substitution (SEAr) reactions. sci-hub.seksu.edu.sa Its electron-donating nature, through resonance, increases the electron density of the aromatic ring, making it more nucleophilic and thus more susceptible to attack by electrophiles. ksu.edu.sa The methoxy group is an ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho (adjacent) and para (opposite) to the methoxy group. chemguide.co.uk In this compound, the para position on both aryl rings is already substituted by the acrylate backbone. Therefore, electrophilic substitution is expected to occur at the ortho positions (C-3 and C-5) relative to the methoxy groups.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. ksu.edu.sayoutube.com For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to introduce nitro groups (–NO₂) onto the aromatic rings. ksu.edu.sa Similarly, halogenation with reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst would lead to the corresponding halogenated derivatives. ksu.edu.sa

The reactivity of the two aryl rings in this compound towards electrophilic attack is anticipated to be similar, potentially leading to a mixture of mono- and di-substituted products. Achieving selective mono-substitution would likely require careful control of reaction conditions, such as temperature and stoichiometry of the electrophile. The increased activation provided by the methoxy groups suggests that these reactions could proceed under relatively mild conditions. ksu.edu.sa

Selective Demethylation Strategies

The cleavage of the methyl ether bond in the methoxy groups to yield the corresponding phenolic hydroxyl groups is a valuable transformation, as it can significantly alter the biological and chemical properties of the molecule. rsc.orgnih.gov This O-demethylation is a common strategy in natural product synthesis and medicinal chemistry. rsc.orgnih.gov A variety of reagents and methods have been developed for the demethylation of aryl methyl ethers, ranging from strong acids to enzymatic approaches. sci-hub.sersc.orgnih.gov

Reagents such as boron tribromide (BBr₃) and iodotrimethylsilane (B154268) (TMSI) are known to be effective for the cleavage of aryl methyl ethers. acs.org For instance, boron tribromide is a powerful Lewis acid that coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond. However, such strong reagents can sometimes lack selectivity and may not be compatible with other functional groups in the molecule. acs.org

More recently, milder and more selective methods have been developed. These include the use of Lewis acids like aluminum chloride (AlCl₃) in the presence of a soft nucleophile such as a thiol. rsc.org Biocatalytic methods, employing enzymes like monooxygenases from Pseudomonas species, offer a green and highly selective alternative for demethylation, often proceeding under mild conditions. sci-hub.senih.gov These enzymatic systems can exhibit high regioselectivity, which would be advantageous in molecules with multiple methoxy groups. sci-hub.se

In the context of this compound, selective demethylation could potentially yield mono- or di-hydroxy derivatives. The challenge lies in achieving selectivity between the two identical methoxy groups. Partial demethylation to afford the mono-hydroxy product would likely depend on controlling the stoichiometry of the demethylating agent and the reaction time. Complete demethylation would result in the formation of Methyl 2,3-bis(4-hydroxyphenyl)acrylate. The resulting phenolic compounds would be expected to exhibit different solubility, reactivity, and biological activity profiles compared to the parent methoxy compound.

Computational Chemistry and Theoretical Characterization of Methyl 2,3 Bis 4 Methoxyphenyl Acrylate

Density Functional Theory (DFT) Calculations for Electronic and Geometric Propertiesnih.govresearchgate.net

Density Functional Theory (DFT) has become a primary method in computational chemistry for investigating the electronic structure of molecules. nih.govresearchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying medium to large organic compounds like Methyl 2,3-bis(4-methoxyphenyl)acrylate. researchgate.net Calculations are typically performed using specific functionals, such as B3LYP or M06-2X, paired with a basis set like 6-311++G(d,p), to solve the Schrödinger equation approximately. researchgate.netacs.orgresearchgate.net

The first step in theoretical characterization is geometry optimization, where the molecule's lowest energy structure is determined by calculating forces on the atoms and adjusting their positions until a stationary point on the potential energy surface is found. researchgate.net For this compound, this process establishes the most stable three-dimensional arrangement, defining its bond lengths, bond angles, and dihedral angles. acs.org The molecule possesses an E configuration around the C=C double bond. nih.govnih.gov

Table 1: Predicted Geometric Parameters for a Phenylacrylate-type Structure Note: This table presents typical bond length and angle values for phenylacrylate derivatives as determined by DFT calculations. Actual values for this compound may vary slightly.

| Parameter | Bond/Angle | Typical Calculated Value | Reference |

| Bond Length | C=C (acrylate) | 1.34 Å | researchgate.net |

| C=O (ester) | 1.22 Å | researchgate.net | |

| C-O (ester) | 1.35 Å | researchgate.net | |

| C-C (phenyl-acrylate) | 1.48 Å | researchgate.net | |

| Bond Angle | C=C-C (acrylate) | 125.0° | acs.org |

| O=C-O (ester) | 124.0° | acs.org | |

| Dihedral Angle | Phenyl Ring vs. Acrylate (B77674) Plane | 10-85° | nih.govnih.gov |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. malayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org

For this compound, the spatial distribution of these orbitals is predictable. The HOMO is typically localized over the electron-rich bis(4-methoxyphenyl) system, which is activated by the electron-donating methoxy (B1213986) groups. The LUMO, conversely, is generally centered on the electron-deficient acrylate moiety, specifically the C=C double bond and the carbonyl group. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial descriptor of molecular stability. malayajournal.orgresearchgate.net A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.netnih.gov The HOMO-LUMO gap can be used to predict the electronic absorption properties of the molecule, as it corresponds to the lowest energy electronic transition. growingscience.com

Table 2: Typical Electronic Properties Calculated for Methoxyphenyl Acrylates Note: Values are representative and depend on the specific DFT functional and basis set used.

| Property | Symbol | Typical Value Range | Significance | Reference |

| HOMO Energy | E_HOMO | -5.0 to -6.0 eV | Electron-donating ability | researchgate.netmalayajournal.org |

| LUMO Energy | E_LUMO | -1.0 to -2.0 eV | Electron-accepting ability | researchgate.netmalayajournal.org |

| HOMO-LUMO Gap | ΔE | 3.0 to 4.5 eV | Reactivity & Kinetic Stability | researchgate.netmalayajournal.org |

| Dipole Moment | µ | 2.5 to 3.5 D | Polarity of the molecule | researchgate.netresearchgate.net |

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. researchgate.net

A comparison between the calculated and experimental spectra serves to validate the accuracy of the computational model. ajchem-a.com Typically, calculated frequencies are systematically higher than experimental ones due to the harmonic approximation used in the models. To correct for this, a scaling factor is often applied to the computed frequencies. researchgate.netajchem-a.com The assignment of specific vibrational modes (e.g., C=O stretch, C=C stretch, C-H bend) to experimental peaks is greatly aided by the Potential Energy Distribution (PED) analysis derived from the calculations. researchgate.net

Table 3: Comparison of Key Vibrational Frequencies for Acrylate Derivatives Note: Frequencies are given in wavenumbers (cm⁻¹). Experimental values are from solid-phase measurements, while theoretical values are scaled.

| Vibrational Mode | Functional Group | Typical Experimental (FT-IR) | Typical Calculated (DFT) | Reference |

| C-H Stretch (Aromatic) | Phenyl C-H | 3110 - 3040 cm⁻¹ | 3080 - 3050 cm⁻¹ | researchgate.netajchem-a.com |

| C=O Stretch (Ester) | Acrylate C=O | ~1720 cm⁻¹ | ~1715 cm⁻¹ | ajchem-a.com |

| C=C Stretch (Alkene) | Acrylate C=C | ~1630 cm⁻¹ | ~1625 cm⁻¹ | ajchem-a.com |

| C-O-C Stretch (Ether) | Methoxy C-O-C | ~1250 cm⁻¹ | ~1240 cm⁻¹ | ajchem-a.com |

Mechanistic Probing of Chemical Reactions via Computational Modelingnih.gov

Computational modeling is instrumental in elucidating reaction mechanisms. For acrylates, a common reaction is polymerization. DFT can be used to model the reaction pathways of radical photopolymerization, including the initiation, propagation, and termination steps. kpi.ua By calculating the transition state energies and reaction energy profiles, one can understand the kinetics and thermodynamics of the process. kpi.ua For example, studies on multifunctional acrylates and methacrylates show that the propagation kinetic constants are significantly higher for acrylates, indicating their increased reactivity. kpi.ua Dual curing schemes involving aza-Michael addition followed by photopolymerization have also been studied, where the reaction kinetics are monitored and tailored based on the relative acrylate and methacrylate (B99206) content. upc.edu

Quantitative Structure-Reactivity Relationships and Electronic Effects of Substituents

Quantitative Structure-Reactivity Relationships (QSRRs) aim to correlate a molecule's structural features with its chemical reactivity. chemrxiv.org In this compound, the substituents play a critical role in defining its electronic character and reactivity.

The two methoxy (-OCH₃) groups are located at the para-position of the phenyl rings. The methoxy group is a strong electron-donating group due to the resonance effect of the oxygen lone pairs with the aromatic pi-system. This increases the electron density on the phenyl rings, making them more susceptible to electrophilic attack. This electron donation also influences the acrylate system, affecting the electron density of the C=C double bond and influencing its reactivity in processes like Michael additions or polymerizations. The electronic effects of these substituents are reflected in the calculated HOMO-LUMO energies and the molecular electrostatic potential map, which visually shows the electron-rich and electron-poor regions of the molecule. malayajournal.org

Synthesis and Characterization of Novel Derivatives and Analogs Based on the Methyl 2,3 Bis 4 Methoxyphenyl Acrylate Scaffold

Systematic Variation of the Ester Moiety

The synthesis of the parent compound, Methyl 2,3-bis(4-methoxyphenyl)acrylate, logically proceeds through the esterification of its corresponding carboxylic acid, (E)-2,3-bis(4-methoxyphenyl)acrylic acid. The synthesis of this key precursor has been reported via a Perkin-like condensation reaction between 2-(4-methoxyphenyl)acetic acid and 4-methoxybenzaldehyde (B44291), utilizing acetic anhydride (B1165640) and triethylamine (B128534). nih.govresearchgate.net

Once (E)-2,3-bis(4-methoxyphenyl)acrylic acid is obtained, standard esterification procedures can be employed to generate a diverse library of ester analogs. These methods are well-established in organic chemistry. For instance, reaction of the carboxylic acid with various alcohols (e.g., ethanol, propanol, butanol) under acidic catalysis, such as with sulfuric acid or p-toluenesulfonic acid, would yield the corresponding esters. googleapis.com This process is often driven to completion by removing the water formed during the reaction, for example, by azeotropic distillation. googleapis.com

Alternatively, for more sensitive alcohols or to avoid harsh acidic conditions, coupling reagents can be utilized. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) facilitate the formation of an ester bond between the carboxylic acid and the alcohol. researchgate.net Another modern and efficient method involves the use of triazine-based condensing reagents, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which has been successfully used to amidate poly(acrylic acid) and could be adapted for esterification. researchgate.netcapes.gov.br

A two-step method has been described for the synthesis of (E)-butyl-3-(4-methoxyphenyl) acrylate (B77674), which involves the initial synthesis of methyl p-methoxy cinnamate (B1238496) followed by transesterification with n-butanol. researchgate.net This transesterification approach could be applied to this compound to generate other ester derivatives.

Table 1: Representative Ester Derivatives of (E)-2,3-bis(4-methoxyphenyl)acrylic acid

| Compound Name | R Group | Synthesis Method |

|---|---|---|

| Ethyl 2,3-bis(4-methoxyphenyl)acrylate | -CH2CH3 | Fischer Esterification |

| Propyl 2,3-bis(4-methoxyphenyl)acrylate | -CH2CH2CH3 | Fischer Esterification |

| Butyl 2,3-bis(4-methoxyphenyl)acrylate | -CH2CH2CH2CH3 | Fischer Esterification/Transesterification |

Introduction of Diverse Substituents on the Aromatic Rings

The introduction of various substituents onto the two 4-methoxyphenyl (B3050149) rings of the core scaffold can be achieved by utilizing appropriately substituted starting materials in the initial synthesis. The Perkin-like condensation to form the 2,3-diaryl acrylic acid backbone allows for flexibility in the choice of the aryl groups. nih.gov

For example, by replacing 4-methoxybenzaldehyde with other substituted benzaldehydes (e.g., 4-chlorobenzaldehyde, 4-methylbenzaldehyde, 3,4-dimethoxybenzaldehyde), one of the aromatic rings can be readily modified. Similarly, employing a substituted phenylacetic acid derivative in place of 2-(4-methoxyphenyl)acetic acid would allow for modification of the second aromatic ring.

The synthesis of various α-substituted acrylate esters has been demonstrated through methods like the Mannich reaction of α-monosubstituted malonic acid half esters. acs.org While this applies to substitution at the α-position of the acrylate, the principles of using functionalized precursors are broadly applicable.

Table 2: Examples of Substituted Starting Materials for Analog Synthesis

| Substituted Benzaldehyde | Substituted Phenylacetic Acid | Resulting Scaffold |

|---|---|---|

| 4-Chlorobenzaldehyde | 2-(4-Methoxyphenyl)acetic acid | 2-(4-Methoxyphenyl)-3-(4-chlorophenyl)acrylic acid |

| 4-Methylbenzaldehyde | 2-(4-Methoxyphenyl)acetic acid | 2-(4-Methoxyphenyl)-3-(4-methylphenyl)acrylic acid |

| 4-Methoxybenzaldehyde | 2-(4-Chlorophenyl)acetic acid | 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)acrylic acid |

Cyclization Reactions to Form Fused Heterocyclic Systems

The 2,3-diaryl acrylic acid scaffold is a versatile precursor for the synthesis of various fused heterocyclic systems. While specific cyclization reactions of this compound are not extensively reported, analogous structures undergo a range of cyclization reactions.

For instance, 2,3-disubstituted acrylic acid hydrazides have been shown to cyclize to form 2-imidazolin-5-ones. psu.edu This suggests that conversion of the carboxylic acid of (E)-2,3-bis(4-methoxyphenyl)acrylic acid to its corresponding hydrazide could open a pathway to novel imidazolinone derivatives.

Another example is the reaction of carbodiimides with 2-(bromomethyl)acrylic acid, which leads to the formation of 5-methylene-6H-pyrimidine-2,4-dione derivatives. researchgate.net This highlights the potential for the acrylic acid moiety to participate in cyclization reactions to form six-membered heterocyclic rings. Although this example involves a different substitution pattern, it demonstrates the reactivity of the acrylic acid system.

Enantioselective Synthesis of Chiral Derivatives

The creation of chiral derivatives from the achiral this compound scaffold would require an enantioselective reaction. The double bond of the acrylate is a key functional group for such transformations.

While enantioselective synthesis directly on the target molecule is not documented, related enantioselective transformations of trisubstituted alkenes and acrylates have been developed. For example, cobalt-catalyzed enantioselective hydroboration of α-aryl-acrylates has been reported to produce β-borylated propionates with high enantioselectivity. nih.gov These borylated intermediates are valuable chiral synthons that can be further converted to other functional groups. nih.gov

Furthermore, the enantioselective synthesis of trisubstituted allenes has been achieved through the copper(I)-catalyzed coupling of diazoalkanes with terminal alkynes, which involves the construction of axial chirality. nih.gov While structurally different, this demonstrates a strategy for creating chirality in highly substituted systems.

For the synthesis of chiral 3-substituted benzoxaboroles, an asymmetric Morita–Baylis–Hillman reaction has been employed on α,β-unsaturated systems. rsc.org This type of reaction could potentially be adapted to the 2,3-bis(4-methoxyphenyl)acrylate scaffold to introduce a chiral center.

The development of an enantioselective synthesis would likely involve the use of a chiral catalyst to control the stereochemical outcome of a reaction at the double bond, for instance, in a reduction, oxidation, or addition reaction.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (E)-2,3-Bis(4-methoxyphenyl)acrylic acid |

| 2-(4-Methoxyphenyl)acetic acid |

| 4-Methoxybenzaldehyde |

| Acetic anhydride |

| Triethylamine |

| Sulfuric acid |

| p-Toluenesulfonic acid |

| N,N'-Dicyclohexylcarbodiimide (DCC) |

| 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) |

| Poly(acrylic acid) |

| (E)-Butyl-3-(4-methoxyphenyl) acrylate |

| Methyl p-methoxy cinnamate |

| n-Butanol |

| Ethyl 2,3-bis(4-methoxyphenyl)acrylate |

| Propyl 2,3-bis(4-methoxyphenyl)acrylate |

| Butyl 2,3-bis(4-methoxyphenyl)acrylate |

| Benzyl 2,3-bis(4-methoxyphenyl)acrylate |

| 4-Chlorobenzaldehyde |

| 4-Methylbenzaldehyde |

| 3,4-Dimethoxybenzaldehyde |

| 2-(4-Chlorophenyl)acetic acid |

| 2,3-Bis(3,4-dimethoxyphenyl)acrylic acid |

| 2,3-Disubstituted acrylic acid hydrazides |

| 2-Imidazolin-5-ones |

| 2-(Bromomethyl)acrylic acid |

| 5-Methylene-6H-pyrimidine-2,4-dione |

| β-Borylated propionates |

| Trisubstituted allenes |

Prospective Academic Applications and Future Research Trajectories of Methyl 2,3 Bis 4 Methoxyphenyl Acrylate

Prospective Utility as a Versatile Building Block in Complex Organic Synthesis

The potential of Methyl 2,3-bis(4-methoxyphenyl)acrylate as a building block in organic synthesis is yet to be explored. In principle, the electron-rich aromatic rings and the electron-deficient alkene could offer multiple sites for chemical modification. The presence of two distinct aryl groups on the acrylate (B77674) backbone could lead to interesting and potentially controllable stereochemical outcomes in addition reactions. However, without experimental data, any proposed synthetic routes or target molecules would be purely conjectural.

Potential Contribution to Fundamental Understanding of Diarylacrylate Reactivity and Selectivity

Should research be undertaken, this compound could serve as a valuable model for studying the electronic and steric effects in diarylacrylate systems. The electronic nature of the two 4-methoxyphenyl (B3050149) groups would likely influence the reactivity of the carbon-carbon double bond, making it susceptible to various transformations. Comparative studies with other diarylacrylates could provide insights into how substituent patterns on the aryl rings affect reaction rates and selectivity.

Hypothetical Exploration in Materials Science for Advanced Functional Systems

In the field of materials science, acrylates are widely used as monomers for polymerization. If this compound were to be polymerized, the bulky and rigid bis(4-methoxyphenyl) groups would be expected to impart specific characteristics to the resulting polymer chain. This could hypothetically be explored for applications in advanced functional systems, but any such exploration is contingent on the initial synthesis and characterization of the monomer and its polymerization behavior.

Future Directions for Catalyst Design and Green Chemistry Approaches in its Synthesis and Transformations

The development of efficient and environmentally benign methods for the synthesis of this compound would be a primary research goal. This would involve the exploration of novel catalytic systems that could promote its formation with high yield and selectivity, while adhering to the principles of green chemistry, such as minimizing waste and using less hazardous reagents. Similarly, future research could focus on catalytic transformations of the molecule itself, employing green methodologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.